

SR 1824 dosage and administration for laboratory models

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Compound of Interest		
Compound Name:	SR 1824	
Cat. No.:	B591233	Get Quote

Application Notes and Protocols for SR 1824

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of **SR 1824**, a non-agonist peroxisome proliferator-activated receptor γ (PPAR γ) ligand, for use in laboratory models. The information is compiled from available research data to guide the design and execution of experiments.

Introduction

SR 1824 is a chemical compound that acts as a non-agonist ligand for PPARy.[1][2] Unlike classical agonists such as thiazolidinediones (e.g., rosiglitazone), SR 1824 does not activate PPARy but instead blocks its phosphorylation by cyclin-dependent kinase 5 (Cdk5).[1][2][3] This mechanism of action makes it a valuable tool for studying the metabolic effects of PPARy modulation independent of its classical transcriptional agonism.[3]

Mechanism of Action

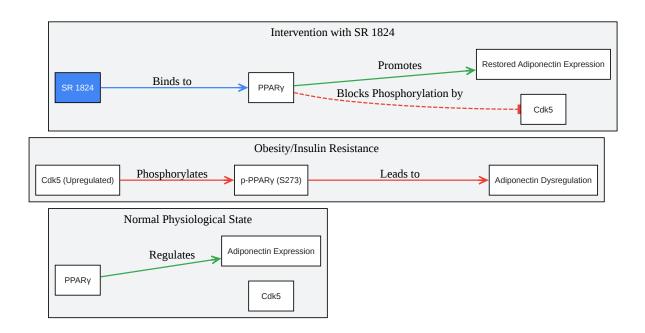
SR 1824 functions by binding to the PPARy ligand-binding domain, inducing a conformational change that hinders the ability of Cdk5 to phosphorylate serine 273 (S273) on PPARy.[3] The phosphorylation of PPARy at S273 is associated with the dysregulation of genes involved in obesity and insulin resistance.[1][3] By specifically blocking this phosphorylation event without



activating the receptor, **SR 1824** allows for the dissection of the therapeutic benefits of PPARy modulation that are independent of classical agonism.[3]

Signaling Pathway

The signaling pathway involving **SR 1824** is centered on the regulation of PPARy activity. In a disease state such as obesity, increased Cdk5 activity leads to the phosphorylation of PPARy at S273. This phosphorylation event is linked to altered gene expression, contributing to insulin resistance. **SR 1824** intervenes by binding to PPARy and preventing this phosphorylation, thereby restoring the expression of key genes like adiponectin.[1]



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Caption: SR 1824 Signaling Pathway.



Data Presentation

In Vitro Data Summary

Parameter	Value	Cell Lines	Notes
Binding Affinity (Ki)	10 nM	Not specified	High affinity for PPARy.[2]
Activity	Non-agonist	COS-1 cells, 3T3-L1 preadipocytes, PPARy-null MEFs	Potently blocks Cdk5-dependent phosphorylation of PPARy with minimal to no classical agonism.[1][3]
Solubility	30 mg/mL	Not applicable	Soluble in DMF, DMSO, and Ethanol. [2]

In Vivo Data Summary for Related Compound (SR1664)

Note: As of the latest available information, there is no published in vivo data specifically for **SR 1824**.[1] The following data is for a closely related compound, SR1664, and may serve as a starting point for experimental design.

Parameter	Value	Animal Model	Administration Route	Dosing Schedule
Dosage	40 mg/kg	Leptin-deficient (ob/ob) mice	Injection (specific type not detailed)	Twice daily

Experimental Protocols

In Vitro Protocol: Inhibition of Cdk5-Mediated PPARy Phosphorylation in Cell Culture

This protocol is adapted from studies on the characterization of non-agonist PPARy ligands.[3]



Objective: To assess the ability of **SR 1824** to block Cdk5-mediated phosphorylation of PPARy in a cellular context.

Materials:

- 3T3-L1 preadipocytes or PPARy-null mouse embryonic fibroblasts (MEFs) expressing PPARy2.
- Cell culture medium (e.g., DMEM) with supplements (FBS, antibiotics).
- Differentiation cocktail (e.g., dexamethasone, isobutylmethylxanthine, insulin).
- SR 1824 stock solution (in DMSO).
- TNF- α or other stimuli to induce PPARy phosphorylation.
- Lysis buffer.
- Antibodies: anti-PPARy, anti-phospho-PPARy (Ser273).
- Western blotting reagents and equipment.

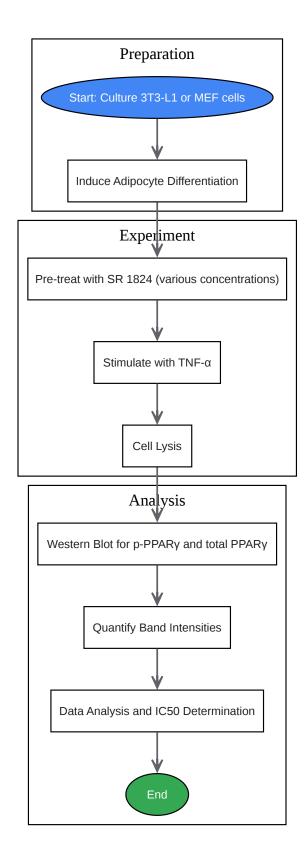
Procedure:

- Cell Culture and Differentiation:
 - Culture 3T3-L1 or PPARy-null MEFs expressing PPARy2 in appropriate growth medium.
 - Induce adipocyte differentiation by treating confluent cells with a differentiation cocktail for 48 hours.[3]
 - Maintain cells in a maintenance medium containing insulin for 6 days to achieve mature adipocytes.[3]
- SR 1824 Treatment:
 - \circ Prepare serial dilutions of **SR 1824** in culture medium from the stock solution. A range of concentrations (e.g., 10 nM to 10 μ M) should be tested to determine the IC50.

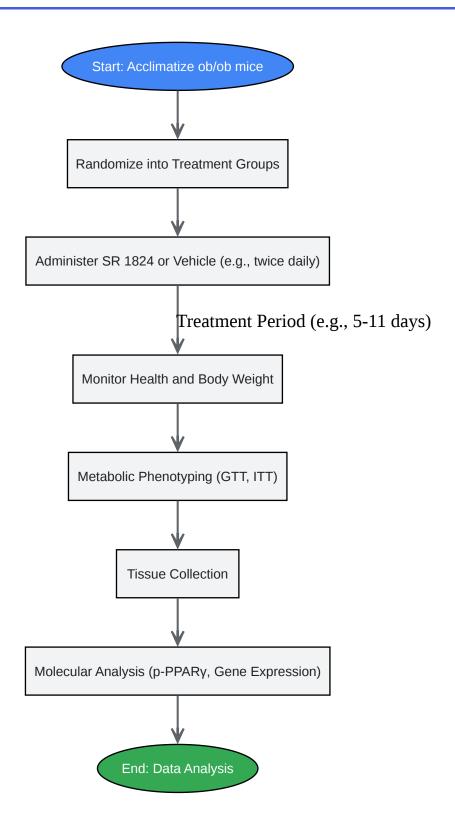


- Pre-treat the differentiated adipocytes with varying concentrations of SR 1824 for a specified period (e.g., 2-4 hours).
- Induction of PPARy Phosphorylation:
 - Following pre-treatment with SR 1824, stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short duration (e.g., 30 minutes) to induce Cdk5-mediated phosphorylation of PPARy.
- · Cell Lysis and Protein Analysis:
 - Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
 - Determine the protein concentration of the lysates.
 - Perform Western blotting using antibodies specific for total PPARy and phospho-PPARy (Ser273) to assess the level of phosphorylation.
- Data Analysis:
 - Quantify the band intensities for phospho-PPARy and total PPARy.
 - Normalize the phospho-PPARy signal to the total PPARy signal.
 - Plot the normalized phosphorylation levels against the concentration of SR 1824 to determine the inhibitory effect.









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